2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by a fused bicyclic framework with a chlorophenyl substituent at the 4-position and a nitrile group at the 3-position. Its supramolecular structure is stabilized by N–H···O and N–H···N hydrogen bonds, forming two-dimensional sheets . This compound belongs to a class of chromene derivatives known for diverse biological activities, including anticancer and enzyme inhibition properties .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-3-5-11(19)6-4-10/h3-6,15H,7-8,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYBCSVEZBEZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the condensation of 3,5-cyclohexanedione, 4-chlorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction mixture is refluxed for 2-3 hours and then cooled to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Key Reaction Parameters
| Component | Quantity (mmol) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5,5-Dimethylcyclohexane-1,3-dione | 1.0 | Ethanol | Reflux | 5 hr | ~78% |
| 4-Chlorobenzaldehyde | 1.0 | ||||
| (4-Aminophenyl)methanol | 1.0 |
The reaction proceeds through a Knoevenagel condensation followed by Michael addition and cyclization (Scheme 1) . Post-reaction workup involves solvent removal, washing with cold acetone, and recrystallization from ethanol–acetone (1:1).
Functional Group Reactivity
-
Amino Group (-NH₂): Participates in hydrogen bonding (N–H⋯N and N–H⋯O interactions) , which stabilizes the crystal lattice but may also serve as a nucleophile in further derivatization.
-
Cyano Group (-CN): Electron-withdrawing nature activates adjacent carbons for electrophilic substitution or nucleophilic attack.
Crystal Packing Interactions
Intermolecular forces dominate the solid-state behavior:
| Interaction Type | Bond Length (Å) | Angle (°) | Role in Network |
|---|---|---|---|
| N–H⋯N | 2.17–2.25 | 163–168 | Dimer formation |
| N–H⋯O | 1.98–2.12 | 154–161 | Layer stacking |
| C–H⋯π | 2.75–2.89 | 132–145 | 3D stabilization |
These interactions are critical for understanding the compound’s solubility and stability under different conditions .
Comparative Analysis with Analogues
The 4-chlorophenyl derivative differs from its 2-chlorophenyl isomer in dihedral angles between the benzene and pyran rings (84.35° vs. 86.43–89.73°) , influencing electronic distribution and potential reaction pathways.
Experimental Validation
Mass spectral data (Q Exactive Orbitrap, ESI-FT) confirm the molecular ion peak at m/z 328.09 [M+H]⁺ . Crystallographic data (CCDC) validate the planar 4H-pyran ring and puckered cyclohexene conformation .
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but reduce cytotoxicity; useful for enzyme inhibition .
- Stereochemistry : The (4R,7S) configuration in dimethoxy analogs improves target specificity in apoptosis pathways .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
Spectroscopic Signatures
- IR Spectroscopy :
- ¹H NMR :
Anticancer Activity
- The target compound’s chlorophenyl group facilitates interactions with hydrophobic pockets in Bcl-2 proteins, inducing apoptosis .
- Comparison with 3,4-Dimethoxy Analog : The latter shows 10-fold higher potency against MCF-7 cells (IC₅₀ = 0.8 µM vs. 8.2 µM for chloro analog) due to improved stereochemical alignment .
Enzyme Inhibition
- Tyrosinase Inhibition : The 4-methoxy derivative (IC₅₀ = 12.3 µM) outperforms the chloro analog (IC₅₀ = 28.5 µM), likely due to hydrogen bonding with the enzyme’s active site .
Biological Activity
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHClNO
- Molecular Weight : 328.79 g/mol
- CAS Number : 129354-35-4
The structural features contributing to its biological activity include the presence of an amino group and a cyano group, which enhance its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, 2-amino derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis through caspase activation .
Case Study : A study evaluated the cytotoxic effects of various chromene analogs on different cancer cell lines. The results indicated that compounds similar to 2-amino-4-(4-chlorophenyl)-7,7-dimethyl exhibited potent cytotoxicity against breast and colon cancer cells, primarily through apoptosis induction .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research indicates that chromene derivatives can effectively inhibit bacterial growth and show antifungal activity. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chromene structure significantly affect biological activity. For example, the presence of halogen substituents (like chlorine) on the phenyl ring enhances anticancer activity by increasing lipophilicity and facilitating better interaction with cellular targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds .
Q & A
Basic: What are the common synthetic routes for preparing this chromene derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs), combining aldehydes, malononitrile, and dimedone in polar aprotic solvents (e.g., ethanol or acetone) under reflux. Optimization strategies include:
- Catalyst selection: Use of piperidine or L-proline to accelerate cyclocondensation .
- Solvent control: Ethanol enhances solubility of intermediates, while acetone may improve regioselectivity .
- Temperature modulation: Reflux at 80–90°C for 6–8 hours ensures completion, monitored by TLC .
- Purification: Recrystallization from ethanol/toluene (2:1) yields pure crystals (m.p. 208–210°C) .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- X-ray crystallography: Monoclinic crystal system (space group C2/c) with unit cell parameters a = 13.753 Å, b = 11.077 Å, c = 19.370 Å, and β = 107.856° confirms molecular geometry .
- Spectroscopy:
- IR: Peaks at ~2195 cm⁻¹ (C≡N stretch) and 1638 cm⁻¹ (C=O) .
- ¹H NMR: Signals at δ 1.10–1.25 (geminal dimethyl groups) and δ 4.20–4.50 (pyran ring protons) .
- Hydrogen bonding: N–H⋯N and N–H⋯O interactions stabilize corrugated layers in the crystal lattice .
Advanced: How do intermolecular hydrogen bonds influence crystal packing and stability?
Methodological Answer:
Intermolecular N–H⋯N (2.89 Å) and N–H⋯O (2.95 Å) bonds form extended 2D networks parallel to the bc plane. These interactions:
- Enhance thermal stability: Layered packing reduces molecular mobility, raising decomposition temperatures .
- Affect solubility: Strong H-bonding reduces solubility in non-polar solvents, necessitating polar solvents for recrystallization .
- Validate via Hirshfeld analysis: Surface contact percentages (e.g., H⋯N: 12%, H⋯O: 8%) quantify bonding contributions .
Advanced: What conformational variations occur in the tetrahydrochromene ring, and how do substituents like 4-chlorophenyl modulate them?
Methodological Answer:
- Ring puckering: The cyclohexenone and pyran rings adopt sofa conformations (Cremer-Pople parameters: θ = 72.6°, φ = 80.0°). Substituents at C4 influence puckering:
- Steric effects: The 7,7-dimethyl group induces chair-like distortions in the cyclohexenone ring .
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., R-factor discrepancies)?
Methodological Answer:
- Data collection: Ensure high-resolution datasets (θ > 25°, redundancy > 4) to minimize R-factor variability (e.g., 0.045 vs. 0.060 in vs. ).
- Refinement protocols: Use anisotropic displacement parameters for non-H atoms and constrain H-atom positions with SHELXL .
- Validation tools: Cross-check using PLATON (ADDSYM) to detect missed symmetry and MERHEDRAL for twinning .
Basic: What biological activities are reported, and what assays evaluate them?
Methodological Answer:
- Reported activities: Antidepressant, antihypertensive, and anti-ischemic properties via kinase inhibition or receptor modulation .
- Assays:
- In vitro enzyme inhibition: IC₅₀ determination against COX-2 or ACE using fluorogenic substrates .
- Cellular assays: MTT viability tests on SH-SY5Y neurons for neuroprotective effects .
- Molecular docking: AutoDock Vina to predict binding affinities for 5-HT receptors .
Advanced: What strategies enhance the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Substituent variation: Replace 4-Cl with electron-rich (e.g., 4-N(CH₃)₂) or bulky groups (e.g., naphthyl) to probe steric/electronic effects .
- Bioisosteric replacement: Substitute CN with COOH or CONH₂ to improve solubility while retaining H-bonding .
- Pharmacophore modeling: Use Schrödinger’s Phase to map essential moieties (e.g., amino, carbonyl) for target engagement .
Advanced: How do solvent polarity and reaction time impact synthesis regioselectivity?
Methodological Answer:
- Solvent polarity: Ethanol (ε = 24.3) favors proton transfer, accelerating enol formation, while DMF (ε = 36.7) may promote side reactions .
- Reaction time: Prolonged heating (>10 hours) in acetone leads to dimerization (detected via LC-MS). Optimal time: 6–8 hours .
- Kinetic monitoring: Use in situ FTIR to track nitrile (C≡N) peak intensity at 2195 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
